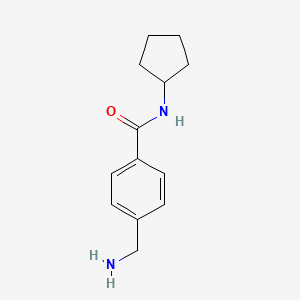![molecular formula C13H9ClFNO4S B7460048 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid, also known as CFTR-Inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 works by inhibiting the function of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the function of CFTR, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can improve the function of CFTR in individuals with cystic fibrosis, and inhibit the proliferation of cyst-lining cells in polycystic kidney disease. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 can inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have various biochemical and physiological effects, including improving the function of the CFTR protein, inhibiting the proliferation of cyst-lining cells, and inhibiting the growth and metastasis of cancer cells. Additionally, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to have minimal toxicity and side effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition, as well as its minimal toxicity and side effects in animal models. However, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 also has several limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 research, including further studies on its therapeutic potential in cystic fibrosis, polycystic kidney disease, and cancer, as well as the development of more potent and selective CFTR inhibitors. Additionally, future studies could focus on the optimization of 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 synthesis methods, as well as the development of more cost-effective and scalable production methods.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 involves several steps, including the reaction of 4-fluoroaniline with chlorosulfonic acid to obtain 4-fluorobenzenesulfonyl chloride. The resulting compound is then reacted with 5-chloroanthranilic acid to obtain 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172.
Applications De Recherche Scientifique
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and cancer. In cystic fibrosis, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis. In polycystic kidney disease, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the proliferation of cyst-lining cells. In cancer, 5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acidor-172 has been shown to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-8-1-6-12(11(7-8)13(17)18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLVNMXLKOSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)


![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)


![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)



![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
